molecular formula C₃₅H₃₆ClNO₃S B1141231 Montelukast, cis- CAS No. 774538-96-4

Montelukast, cis-

カタログ番号 B1141231
CAS番号: 774538-96-4
分子量: 586.18
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Montelukast involves several key steps that highlight its complexity and the ingenuity in its creation. One approach to the synthesis of Montelukast sodium involves a formal synthesis route where key chiral diol intermediates are accessed with greater convergence of C-C bond-forming steps compared to previous routes. This improved synthetic efficiency is achieved through homogeneous metal-based catalysis in pivotal steps, including a tandem Mizoroki-Heck reaction and double-bond isomerization, followed by asymmetric hydrogenation of the ketone functionality to introduce the benzylic alcohol chiral center, achieving an enantioselectivity of 99% ee (Bollikonda et al., 2015). Another innovative synthesis method involves iron-catalyzed enantioselective sulfa-Michael addition, demonstrating the synthesis of (R)-Montelukast in 72% overall yield over four steps from commercially available materials (White & Shaw, 2014).

Molecular Structure Analysis

The molecular structure of Montelukast reveals its complexity and specificity in interacting with leukotriene receptors. It contains a quinoline moiety, a key structural feature contributing to its activity. The structure of the API Montelukast has been elucidated, revealing two symmetry-independent molecules connected to long ribbons along the c-axis via hydrogen bonds, with the lattice energy primarily attributed to multipole–multipole interactions between highly polarized Montelukast moieties (Thun et al., 2009).

Chemical Reactions and Properties

Montelukast undergoes various chemical reactions, including sulfoxidation and hydroxylation, primarily catalyzed by cytochrome P450 isoforms, particularly CYP3A4 and CYP2C9, highlighting its metabolic pathway in humans (Chiba et al., 1997). Its chemical stability is influenced by factors such as light exposure, leading to the formation of its cis-isomer as a major photoproduct, with the rate of photodegradation influenced by solvent type (Al Omari et al., 2007).

Physical Properties Analysis

Montelukast’s physical properties, such as its solubility and stability, are crucial for its formulation and efficacy. The development of Montelukast nanocrystals for transdermal delivery highlights efforts to improve its chemical stability and transdermal delivery efficiency, ensuring that the labile compound remains stable and effective (Im et al., 2019).

Chemical Properties Analysis

The chemical properties of Montelukast, including its reactivity and interaction with biological molecules, are fundamental to its pharmacological activity. The identification and synthesis of its metabolic oxidation products provide insight into its metabolic fate within the body, underscoring the complexity of its interactions and the body’s ability to metabolize and eliminate it (Dufresne et al., 1996).

科学的研究の応用

1. Asthma Treatment

  • Application Summary : Montelukast is used as an add-on therapy to inhaled corticosteroids (ICS) in the treatment of mild to moderate asthma. It is used for its bronchoprotective, anti-inflammatory, and anti-allergic properties .
  • Methods of Application : Montelukast is administered orally, typically as an add-on therapy to inhaled corticosteroids. The treatment duration in the studies reviewed was at least 12 weeks .
  • Results or Outcomes : The data indicated that montelukast/ICS was clinically more effective than ICS monotherapy. The ICS sparing potential of montelukast was clearly demonstrated in one study. Montelukast/ICS and ICS monotherapy showed similar safety profiles .

2. Drug Delivery Research

  • Application Summary : Montelukast is of growing interest as an alternative therapy for asthma across different age groups. Current research focuses on improving its bioavailability and physico-chemical stability .
  • Methods of Application : Various strategies are being explored, from the formation of supramolecular adducts with cyclodextrins to encapsulation in nanoparticles and liposomes .
  • Results or Outcomes : The emerging delivery strategies aim to circumvent the current limitations to the use of montelukast, with the goal of developing more patient-compliant dosage forms .

3. Allergic Rhinitis Treatment

  • Application Summary : Montelukast is used in the treatment of allergic rhinitis. It works by blocking the effects of leukotrienes, which are substances in the body that cause inflammation and other symptoms of allergies .
  • Methods of Application : Montelukast is administered orally, typically as a monotherapy or as an add-on therapy to antihistamines. The treatment duration varies depending on the severity and persistence of the symptoms .
  • Results or Outcomes : Patients treated with montelukast have shown significant improvement in symptoms of allergic rhinitis, including nasal congestion, runny nose, sneezing, and itching .

4. Chronic Urticaria Management

  • Application Summary : Montelukast has been used as an add-on therapy in the management of chronic urticaria, a condition characterized by the development of hives, itching, or rash. It is thought to work by blocking leukotrienes, which play a role in the inflammatory process underlying urticaria .
  • Methods of Application : Montelukast is administered orally, often in combination with antihistamines. The treatment duration depends on the individual patient’s response and the chronicity of the urticaria .
  • Results or Outcomes : Some studies have shown that adding montelukast to antihistamines can improve the control of chronic urticaria symptoms in some patients .

5. Control of Exercise-Induced Asthma

  • Application Summary : Montelukast has been found to be effective in controlling exercise-induced asthma. It works by blocking the effects of leukotrienes, which are substances in the body that cause inflammation and constriction of airway muscles .
  • Methods of Application : Montelukast is administered orally, typically as a preventive measure before exercise. The treatment duration and dosage depend on the individual patient’s response and the severity of the exercise-induced asthma .
  • Results or Outcomes : Patients treated with montelukast have shown significant improvement in exercise-induced asthma symptoms, including shortness of breath, wheezing, and chest tightness .

6. Improvement of Physico-Chemical Stability

  • Application Summary : Research is being conducted to improve the physico-chemical stability of Montelukast. This is aimed at enhancing its performance by increasing its bioavailability .
  • Methods of Application : Various strategies are being explored, including the formation of supramolecular adducts with cyclodextrins and encapsulation in nanoparticles and liposomes .
  • Results or Outcomes : These emerging delivery strategies aim to circumvent the current limitations to the use of montelukast, with the goal of developing more patient-compliant dosage forms .

特性

IUPAC Name

2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHDWCPVSPXUMX-LNMNGANESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Montelukast, cis-

CAS RN

774538-96-4
Record name Montelukast, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONTELUKAST, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O71E8P3Y4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7
Citations
J Roman, AR Breier, M Steppe - Journal of chromatographic …, 2011 - academic.oup.com
… In accordance with Al-Omari and his coworkers this peak attributed to a degradation product can be montelukast cis-isomer (19). The kinetics of photodegradation was calculated, …
Number of citations: 49 academic.oup.com
EYL Wong, GOK Loh, YTF Tan… - Drug development and …, 2021 - Taylor & Francis
… as montelukast and montelukast cis isomer. For quantification of montelukast cis isomer in unprocessed and processed human plasma, the peak ratio of montelukast cis isomer and IS …
Number of citations: 1 www.tandfonline.com
A El‐shafaei, R Abdelmaksoud, A Elshorbagy… - Andrologia, 2018 - Wiley Online Library
We compared the protective effects of melatonin and montelukast against cisplatin‐induced testicular damage. Adult male rats were assigned to one of four groups: a control group, a …
Number of citations: 19 onlinelibrary.wiley.com
EYL Wong, GOK Loh, KK Peh - Pakistan Journal of Pharmaceutical …, 2021 - go.gale.com
… montelukast-cis isomer solution and lmL of 0.25mg/mL of montelukast standard solution to 100mL with 70% methanol. Montelukast cis-… of montelukast sodium to montelukast cis-isomer (…
Number of citations: 3 go.gale.com
NM Toma, AA Abdulrasool - researchgate.net
… Furthermore, the reduced amount of the montelukast cis isomer is proof of photostability enhancement which can be attributed to the drug embedment in the polymer matrix; the …
Number of citations: 0 www.researchgate.net
M Tablets - 2022 - farmacja.umed.pl
Montelukast Sodium,(Monte (2-[1-[(R)-[3-[2 (E)-(7-chloroquinolin-2-yl) vinyl] phenyl]-3-[2-(1-hydroxy-1-methylethyl) phenyl] propyl-sulfanylmethyl]-cyclo-propyl] acetic acid sodium salt)), …
Number of citations: 0 farmacja.umed.pl
PA SALT
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。